molecular formula C12H24N2O4S B6417206 tert-butyl 4-(N-methylmethanesulfonamido)piperidine-1-carboxylate CAS No. 1032758-13-6

tert-butyl 4-(N-methylmethanesulfonamido)piperidine-1-carboxylate

Cat. No.: B6417206
CAS No.: 1032758-13-6
M. Wt: 292.40 g/mol
InChI Key: PBKBZBGSPXCXPG-UHFFFAOYSA-N
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Description

tert-Butyl 4-(N-methylmethanesulfonamido)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl ester group and a N-methylmethanesulfonamido group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(N-methylmethanesulfonamido)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and N-methylmethanesulfonamide. The reaction is usually carried out under basic conditions, such as using a base like triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 4-(N-methylmethanesulfonamido)piperidine-1-carboxylate can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: N-oxide derivatives of the piperidine ring.

    Reduction: Amine derivatives from the reduction of the sulfonamide group.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl 4-(N-methylmethanesulfonamido)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new compounds.

Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its piperidine core is a common motif in many pharmaceuticals, and modifications to its structure can lead to the discovery of new therapeutic agents.

Industry: In the chemical industry, this compound can be used as an intermediate in the production of agrochemicals, polymers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(N-methylmethanesulfonamido)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the sulfonamide group can enhance its binding affinity to certain proteins, influencing its biological effects.

Comparison with Similar Compounds

  • tert-Butyl 4-(methylsulfonyl)oxy)piperidine-1-carboxylate
  • tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
  • tert-Butanesulfinamide derivatives

Uniqueness: tert-Butyl 4-(N-methylmethanesulfonamido)piperidine-1-carboxylate is unique due to the presence of both the tert-butyl ester and N-methylmethanesulfonamido groups. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

tert-butyl 4-[methyl(methylsulfonyl)amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O4S/c1-12(2,3)18-11(15)14-8-6-10(7-9-14)13(4)19(5,16)17/h10H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKBZBGSPXCXPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N(C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-methylamino-piperidine-1-carboxylic acid tert-butyl ester (1.72 g, 8 mmol) in dichloromethane (10 mL) was added triethylamine (1.30 mL, 8.8 mmol) followed by methanesulphonyl chloride (0.68 mL, 8.8 mmol). After stirring for 16 hours the reaction mixture was then diluted with dichloromethane, washed with sodium bicarbonate solution, dried (MgSO4) and the solvent removed in vacuo. The residue was purified by flash chromatography using 50% ethyl acetate in petroleum ether as the eluent to yield 4-(methanesulfonyl-methyl-amino)-piperidine-1-carboxylic acid tert-butyl ester as a white solid (1.85 g, 75%). Treatment of this compound with trifluoroacetic acid in dichloromethane yielded N-methyl-N-piperidin-4-yl-methanesulfonamide, which was isolated as the TFA salt.
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.68 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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